6-Chloropyrimidine-4-carbaldehyde 6-Chloropyrimidine-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 933702-16-0
VCID: VC3861721
InChI: InChI=1S/C5H3ClN2O/c6-5-1-4(2-9)7-3-8-5/h1-3H
SMILES: C1=C(N=CN=C1Cl)C=O
Molecular Formula: C5H3ClN2O
Molecular Weight: 142.54 g/mol

6-Chloropyrimidine-4-carbaldehyde

CAS No.: 933702-16-0

Cat. No.: VC3861721

Molecular Formula: C5H3ClN2O

Molecular Weight: 142.54 g/mol

* For research use only. Not for human or veterinary use.

6-Chloropyrimidine-4-carbaldehyde - 933702-16-0

Specification

CAS No. 933702-16-0
Molecular Formula C5H3ClN2O
Molecular Weight 142.54 g/mol
IUPAC Name 6-chloropyrimidine-4-carbaldehyde
Standard InChI InChI=1S/C5H3ClN2O/c6-5-1-4(2-9)7-3-8-5/h1-3H
Standard InChI Key VFORWTKKMGPWFM-UHFFFAOYSA-N
SMILES C1=C(N=CN=C1Cl)C=O
Canonical SMILES C1=C(N=CN=C1Cl)C=O

Introduction

Chemical Identity and Structural Features

6-Chloropyrimidine-4-carbaldehyde belongs to the pyrimidine family, a class of heterocyclic aromatic compounds with nitrogen atoms at positions 1 and 3. Its IUPAC name, 6-chloropyrimidine-4-carbaldehyde, reflects the chlorine substituent at position 6 and the aldehyde group at position 4. Key identifiers include:

PropertyValueSource
CAS Number933702-16-0
Molecular FormulaC5H3ClN2O\text{C}_5\text{H}_3\text{ClN}_2\text{O}
Molecular Weight142.54 g/mol
SMILESC1=C(N=CN=C1Cl)C=O
InChI KeyVFORWTKKMGPWFM-UHFFFAOYSA-N

The compound’s planar structure and electron-deficient aromatic ring facilitate electrophilic substitution reactions, while the aldehyde group enables condensation and nucleophilic addition processes .

PropertyValue (Estimated)Basis
Boiling Point300–350°CAnalogous chloropyrimidines
Density1.6–1.8 g/cm³Similar pyrimidine derivatives
SolubilityLow in water; soluble in DMSOStructural polarity

The compound’s air sensitivity necessitates storage under inert conditions, as aldehydes are prone to oxidation . Its flash point is estimated at >160°C, consistent with aromatic aldehydes.

Applications in Research and Industry

Pharmaceutical Development

Chloropyrimidine aldehydes are pivotal in synthesizing kinase inhibitors and antimicrobial agents. For instance, 6-chloropyrimidine-4-carboxylic acid derivatives exhibit antitubercular activity by targeting mycobacterial enzymes . The aldehyde moiety in 6-Chloropyrimidine-4-carbaldehyde could serve as a precursor for:

  • Anticancer agents: Via formation of hydrazone derivatives.

  • Antiviral compounds: Through conjugation with nucleoside analogs .

Agrochemical Research

In agrochemistry, chloropyrimidines are leveraged for developing herbicides and fungicides. The aldehyde group enables the synthesis of Schiff base ligands, which chelate metal ions to disrupt microbial growth .

Material Science

The compound’s aromatic system and reactive sites make it suitable for synthesizing conductive polymers or metal-organic frameworks (MOFs) .

Future Directions

Research gaps include:

  • Detailed pharmacokinetic studies to assess bioavailability.

  • Green synthetic routes to improve yield and reduce waste.

  • Exploration of catalytic applications in organic transformations.

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